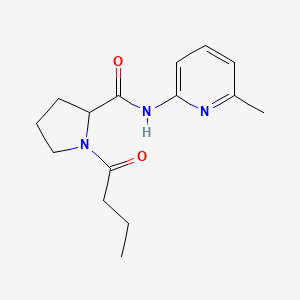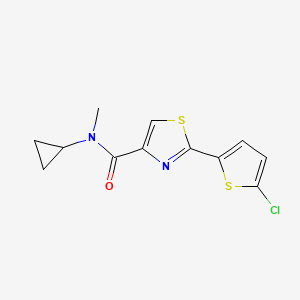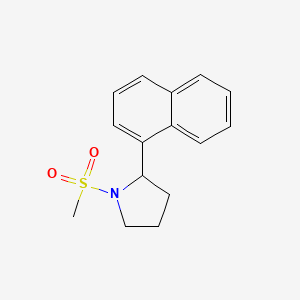
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone involves the inhibition of various enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical processes for cancer metastasis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone in lab experiments is its potent anticancer activity. This compound exhibits a higher efficacy than many other anticancer drugs currently in use. Additionally, this compound exhibits low toxicity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone. One possible direction is to investigate the synergistic effects of this compound with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases, such as inflammatory and oxidative stress-related diseases. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research and clinical use.
合成方法
The synthesis of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone can be achieved through a multi-step process. The first step involves the condensation of 2-aminobenzoyl chloride with 2-amino-5-fluorobenzothiazole to obtain 2-[(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)amino]benzoic acid. This intermediate is then treated with thionyl chloride to obtain 2-[(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)amino]benzoyl chloride. Finally, the reaction of this intermediate with sodium thiadiazole-3-carboxylate yields (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone.
科学研究应用
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
属性
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-3-4-11-8(6-9)2-1-5-16(11)12(17)10-7-14-18-15-10/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWYYGBGGNLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)


![5-[2-(methoxymethyl)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7531036.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)

![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)


![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)